molecular formula C17H14O6S B2725411 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 623122-64-5

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2725411
CAS No.: 623122-64-5
M. Wt: 346.35
InChI Key: OQQLWIMJCSRLOR-SXGWCWSVSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core with a (Z)-configured 4-methoxybenzylidene substituent at position 2 and a methanesulfonate ester at position 5. Aurones, a subclass of flavonoids, are known for their planar structure, which facilitates interactions with biological targets such as tubulin. The methanesulfonate group at position 6 increases solubility and bioavailability compared to hydroxylated analogs, making it a promising candidate for anticancer applications .

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-5-3-11(4-6-12)9-16-17(18)14-8-7-13(10-15(14)22-16)23-24(2,19)20/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLWIMJCSRLOR-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Knoevenagel Condensation for Aurone Core Formation

The benzofuran-aurone scaffold is synthesized via Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol derivatives and 4-methoxybenzaldehyde.

Reaction Conditions and Catalysts
  • Catalysts : Piperidine, β-alanine, or ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide).
  • Solvents : Ethanol, pyridine, or solvent-free systems under microwave/ultrasound irradiation.
  • Typical Yield : 70–90% for analogous aurones.

Example Protocol :

  • Reactants : 3-Oxo-2,3-dihydrobenzofuran-6-ol (1.0 eq), 4-methoxybenzaldehyde (1.2 eq).
  • Catalyst : β-Alanine (10 mol%) in pyridine.
  • Conditions : Reflux at 110°C for 2–4 hr.
  • Workup : Acidification with HCl, filtration, and recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via enolate formation at the active methylene of 3-oxo-2,3-dihydrobenzofuran-6-ol, followed by nucleophilic attack on the aldehyde. Dehydration yields the (Z)-configured α,β-unsaturated ketone (aurone).

Methanesulfonation of the Hydroxyl Group

The 6-hydroxyl group of the aurone intermediate is converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl).

Sulfonation Protocol:
  • Reactants : (Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol (1.0 eq), MsCl (1.5 eq).
  • Base : Triethylamine (2.0 eq) in dichloromethane.
  • Conditions : 0°C → room temperature, 1–2 hr.
  • Workup : Aqueous extraction, column chromatography (hexane:ethyl acetate = 3:1).
  • Yield : 85–92%.

Key Analytical Data :

  • ¹H NMR (CDCl₃): δ 3.20 (s, 3H, SO₃CH₃), 3.85 (s, 3H, OCH₃), 6.75–7.45 (m, 7H, aromatic).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₄O₆S: 346.0512; found: 346.0508.

Stereochemical Control and Optimization

Z-Selectivity in Knoevenagel Condensation

The (Z)-configuration is favored by:

  • Bulky Catalysts : Piperidine or β-alanine reduce steric hindrance during enolate formation.
  • Low-Temperature Reactions : 0–25°C minimizes thermal isomerization.
  • Microwave Assistance : Reduces reaction time, enhancing Z:E ratios (up to 95:5).

Comparative Data :

Condition Z:E Ratio Yield (%)
Conventional reflux 80:20 75
Microwave (150 W) 95:5 88

Alternative Routes and Modifications

One-Pot Synthesis via Tandem Reactions

Aurone-methanesulfonates are accessible via tandem Knoevenagel-sulfonation in ionic liquids:

  • Reactants : 3-Oxo-2,3-dihydrobenzofuran-6-ol, 4-methoxybenzaldehyde, MsCl.
  • Catalyst : [bmIm]OH (20 mol%).
  • Conditions : Solvent-free, 80°C, 3 hr.
  • Yield : 78%.

Functional Group Compatibility

  • Methoxy Stability : The 4-methoxy group remains intact under acidic/basic conditions.
  • Sulfonate Hydrolysis : Controlled hydrolysis to regenerate hydroxyl groups is achievable with NaOH/MeOH.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Solvent-Free Systems : Reduce waste and costs (E-factor: 0.2 vs. 5.8 for traditional methods).
  • Biogenic Catalysts : Ca/Ba carbonates enable recyclable, eco-friendly catalysis (5 cycles, <10% activity loss).

Purification Challenges

  • Byproducts : Isomeric (E)-aurones and over-sulfonated derivatives require silica gel or HPLC separation.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 198–200°C).

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the dihydrobenzofuran ring can be reduced to form alcohols.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-2,3-dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Tested Strain
Compound A0.0150.030Bacillus cereus
Compound B0.0040.008Listeria monocytogenes

2.2 Antioxidant Activity

The antioxidant potential of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate has been evaluated through various assays, indicating its ability to scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases .

Biological Research

3.1 Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets, suggesting its potential as a lead compound in drug development . These studies help in understanding the binding affinity and specificity towards enzymes or receptors involved in disease pathways.

3.2 Cancer Research

Preliminary findings suggest that compounds similar to (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate may exhibit anticancer activity by inhibiting cell proliferation in specific cancer cell lines . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Material Science Applications

The unique chemical structure of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate also opens avenues in materials science, particularly in the development of organic semiconductors and photonic devices due to its electronic properties .

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxybenzylidene group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl and methanesulfonate groups can form hydrogen bonds and electrostatic interactions with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of structurally related compounds, focusing on structural features, potency, and mechanistic insights.

Structural and Functional Group Variations

Compound Name Substituents (Benzylidene Ring) Position 6 Group Molecular Formula Key Features
Target Compound 4-Methoxy Methanesulfonate C₁₇H₁₄O₆S Optimal para-methoxy for tubulin binding; methanesulfonate enhances solubility.
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-... () 2,4-Dimethoxy Methanesulfonate C₁₈H₁₆O₇S Additional ortho-methoxy may sterically hinder binding; higher molecular weight.
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-... () 2,5-Dimethoxy Methanesulfonate C₁₈H₁₆O₇S Altered electronic effects due to meta-methoxy; potential for varied activity.
(Z)-2-(Pyridin-4-ylmethylene)-3-oxo-... (5b, ) Pyridin-4-yl Oxy-2,6-dichlorobenzyl C₂₁H₁₂Cl₂N₂O₃ Aromatic heterocycle improves π-π stacking; chlorine atoms enhance lipophilicity.
(Z)-2-((1-Ethyl-5-methoxyindol-3-yl)methylene)-3-oxo-... (5a, ) Indole-based Oxy-acetonitrile C₂₃H₁₉N₃O₃ Bulky indole substituent may enhance selectivity; nitrile group aids in hydrogen bonding.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5a () 2,4-Dimethoxy Analog ()
Molecular Weight ~362 g/mol ~437 g/mol ~376 g/mol
LogP (Predicted) ~2.5 ~3.8 ~2.8
Solubility Moderate (methanesulfonate) Low (acetonitrile group) Moderate
Bioavailability High (ester stability) Moderate High

Key Research Findings and Implications

Substituent Position Matters : Para-methoxy on the benzylidene ring (target compound) optimizes tubulin binding, while ortho-methoxy groups () may reduce potency due to steric clashes .

Methanesulfonate vs. Carbamates : Methanesulfonate esters improve solubility and in vivo stability compared to diethylcarbamate derivatives (), which exhibit higher molecular weights and metabolic liability .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran ring system, which is known for its diverse pharmacological properties. Research into its biological activity has focused on various aspects, including its mechanisms of action, therapeutic potential, and applications in disease treatment.

Chemical Structure

The molecular structure of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be represented as follows:

C17H17O5S\text{C}_{17}\text{H}_{17}\text{O}_5\text{S}

This structure includes a methanesulfonate group, which may enhance solubility and bioavailability, thereby facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzofuran moiety can modulate enzyme activities and influence various signaling pathways. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival, such as Glycogen Synthase Kinase 3 Beta (GSK-3β) and Poly(ADP-ribose) polymerase (PARP) .

Anticancer Activity

Research has indicated that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against human cancer cell lines .

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism
(Z)-2-(4-methoxybenzylidene)-3-oxo...HeLa5.0Apoptosis induction
F389-0663N2a (neuroblastoma)1.6GSK-3β inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

  • GSK-3β Inhibition : A study aimed at discovering new scaffolds for GSK-3β inhibition identified related compounds with promising inhibitory activity. The inhibition of GSK-3β is particularly relevant for conditions like Alzheimer's disease and diabetes .
  • Neuroblastoma Treatment : In experiments involving neuroblastoma cells, treatment with related benzofuran derivatives led to significant increases in phosphorylated GSK-3β levels, indicating effective inhibition of the pathway critical for cell survival and proliferation .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, and what key intermediates are involved?

The synthesis typically involves the formation of the benzofuran core through cyclization reactions, followed by functionalization with a methanesulfonate group. For example, benzofuran derivatives are often synthesized via [3,3]-sigmatropic rearrangements or cross-metathesis/intramolecular oxo-Michael reactions to establish the Z-configuration . The methanesulfonate group can be introduced via nucleophilic substitution or esterification, as seen in analogous sulfonate-containing benzofuran systems . Key intermediates include substituted benzylidene precursors and dihydrobenzofuran-3-one derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

  • X-ray crystallography is essential for unambiguous determination of the Z-configuration and molecular geometry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving stereochemical ambiguities .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) identifies proton environments and confirms regioselectivity. For example, coupling constants and NOE correlations distinguish Z/E isomers .
  • High-resolution mass spectrometry (HRMS) validates molecular formula and purity .

Q. How does the methanesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

The methanesulfonate group acts as a good leaving group due to its electron-withdrawing sulfonyl moiety, facilitating nucleophilic displacement at the 6-position of the benzofuran core. This reactivity is critical for further derivatization, such as coupling with amines or thiols. Analogous sulfonate esters in pesticidal compounds demonstrate similar behavior under basic or nucleophilic conditions .

Q. What are the standard protocols for crystallizing this compound, and how does solvent choice affect polymorphism?

Crystallization is typically performed using slow evaporation from polar aprotic solvents (e.g., THF or DCM) mixed with hexane. SHELX-based refinement protocols recommend using low-temperature (100–150 K) data collection to minimize thermal motion artifacts . Solvent polarity and hydrogen-bonding capacity significantly influence crystal packing; for example, methanol/water mixtures may promote hydrate formation, while toluene favors anhydrous polymorphs .

Q. How can researchers ensure reproducibility in synthesizing the Z-isomer, given the risk of E/Z isomerization?

  • Use sterically hindered bases (e.g., DBU) during cyclization to favor the Z-configuration via kinetic control .
  • Monitor reaction temperature (<60°C) to avoid thermal isomerization.
  • Confirm isomer purity via HPLC with chiral columns or NOE NMR experiments .

Advanced Research Questions

Q. What experimental design strategies optimize the yield and selectivity of the Z-isomer in large-scale synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). For example, flow-chemistry systems enable precise control over residence time and mixing efficiency, reducing side reactions . Statistical modeling (e.g., response surface methodology) can identify optimal conditions for Z-selectivity while minimizing byproducts.

Q. How can contradictions between spectroscopic data and computational predictions during structural elucidation be resolved?

  • Cross-validate DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in conformational dynamics .
  • Re-examine crystallographic data for potential disorder or twinning, which may mislead spectroscopic interpretations .
  • Use dynamic NMR to probe temperature-dependent conformational changes that affect spectral splitting .

Q. What computational methods are effective for predicting the stability and reactivity of this compound under varying pH conditions?

  • Molecular dynamics (MD) simulations can model hydrolysis of the methanesulfonate group in aqueous environments.
  • pKa prediction tools (e.g., MarvinSuite) estimate protonation states affecting solubility and reactivity.
  • Density Functional Theory (DFT) calculates transition-state energies for key reactions (e.g., nucleophilic substitution) .

Q. What strategies enable regioselective functionalization of the benzofuran core without disrupting the Z-configuration?

  • Protecting group strategies : Temporarily block the 6-methanesulfonate group with tert-butyldimethylsilyl (TBS) ethers during functionalization of other positions .
  • Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies electron-rich aromatic positions while preserving stereochemistry .

Q. How can researchers address discrepancies in biological activity data caused by batch-to-batch variability in synthesis?

  • Implement quality-by-design (QbD) principles to control critical synthesis parameters (e.g., reagent purity, drying time).
  • Use accelerated stability studies (40°C/75% RH) to identify degradation pathways affecting bioactivity .
  • Standardize analytical workflows (e.g., LC-MS purity checks) to ensure consistency across batches .

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